![molecular formula C8H10N2OS B1481483 (E)-6-(but-2-en-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 2098154-31-3](/img/structure/B1481483.png)
(E)-6-(but-2-en-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Overview
Description
(E)-6-(But-2-en-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, also known as 2-thioxo-2,3-dihydropyrimidin-4(1H)-one-6-but-2-enyl ester, is an important compound in organic chemistry. It is a colorless to pale yellow solid that can be synthesized from a variety of starting materials. It has a wide range of applications in pharmaceuticals, agrochemicals, dyes, and other industries. This compound has been extensively studied due to its unique properties and potential applications in various fields.
Scientific Research Applications
Catalysis in Energy and Environmental Applications
This compound can be utilized in the field of energy and environmental catalysis . By leveraging its chemical properties, it may serve as a catalyst in reactions driven by stress and temperature variations, which are crucial for the sustainable development of society and the ecological system .
Organic Synthesis
In organic chemistry, this compound could be involved in the synthesis of complex molecules . Its structure suggests that it could participate in aldol condensation reactions, which are fundamental for creating larger organic compounds from smaller ones .
properties
IUPAC Name |
6-[(E)-but-2-en-2-yl]-2-sulfanylidene-1H-pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-3-5(2)6-4-7(11)10-8(12)9-6/h3-4H,1-2H3,(H2,9,10,11,12)/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOKMWDBJDDMHP-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C1=CC(=O)NC(=S)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C1=CC(=O)NC(=S)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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